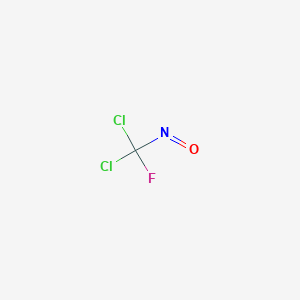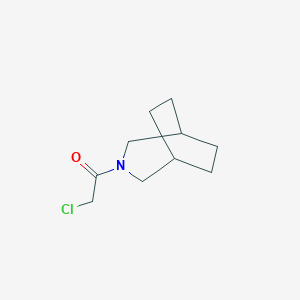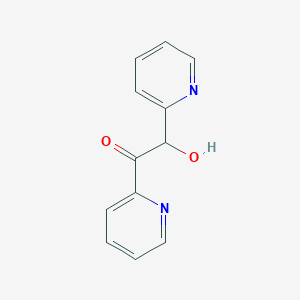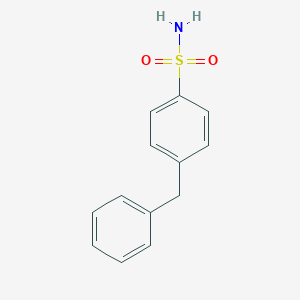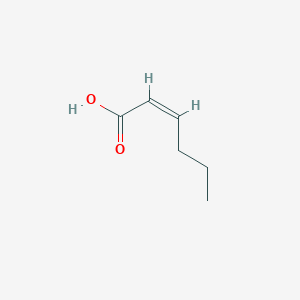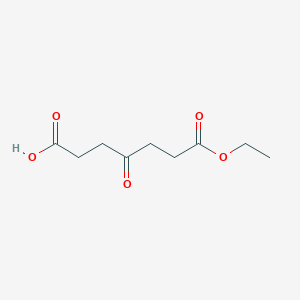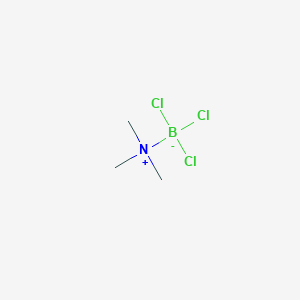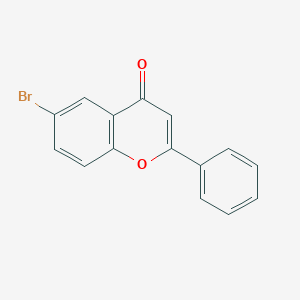
6-Bromoflavone
概要
説明
6-Bromoflavone, also known as 6-Bromo-2-Phenyl-4H-chromen-4-one or 6-Bromo-2-phenyl-4H-1-benzopyran-4-one, is a mononuclear halogenated flavone .
Synthesis Analysis
6-Bromoflavone can be prepared from flavanone, via bromination . The synthesis of brominated flavones involves a solution of flavanone and pyridine in CCI4, to which a solution of bromine is added dropwise. The mixture is then stirred at 30°C followed by 45 minutes at 65°C .Molecular Structure Analysis
The molecular formula of 6-Bromoflavone is C15H9BrO2 . NMR analysis has been used to identify 6-Bromoflavone .Chemical Reactions Analysis
6-Bromoflavone is obtained by bromination of flavanone . It binds to central benzodiazepine receptors with a Ki =70 nM and has a clear anxiolytic activity in mice .Physical And Chemical Properties Analysis
The melting point of 6-Bromoflavone is 193-196 °C (lit.), and its predicted boiling point is 421.1±45.0 °C. Its predicted density is 1.540±0.06 g/cm3 .科学的研究の応用
Central Benzodiazepine Receptors Ligand
6-Bromoflavone is a high-affinity ligand for the central benzodiazepine receptors . It belongs to a family of active flavonoids that have shown to possess a selective and relatively mild affinity for benzodiazepine receptors . This makes it a potential therapeutic tool in the treatment of anxiety .
Neuropharmacology
6-Bromoflavone has been found to have a potent anxiolytic effect not associated with myorelaxant, amnestic, or sedative actions . This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders .
GABAA Receptor Modulator
6-Bromoflavone has been demonstrated to be a positive modulator at GABAA receptors acting through the benzodiazepine site . This property could be beneficial in the treatment of conditions related to GABAA receptor dysfunction .
Anxiolytic-like Effect
In animal behavior experiments, 6-Bromoflavone exhibited an anxiolytic-like effect . This suggests its potential use in the treatment of anxiety-like disorders .
Pharmacological Properties
6-Bromoflavone and other flavonoids have been shown to have a variety of pharmacological properties . These include anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Bz-Omega Receptor Subtype Selectivity
Synthetic flavonoids like 6-Bromoflavone have been shown to displace [3H] flumazenil binding to membranes from rat cerebellum but not from spinal cord, indicating selectivity for the Bz-Omega receptor subtype .
作用機序
Safety and Hazards
将来の方向性
Flavonoids like 6-Bromoflavone have shown a range of effects, such as anxiolytic, sedative, anticonvulsant, and analgesic properties, via their actions on the central nervous system (CNS). These effects occur through a variety of interactions with different receptors and signalling systems, including γ-aminobutyric acid (GABA) receptors . Due to their selective pharmacological profile and low intrinsic efficacy at the BDZ-Rs, flavonoid derivatives, such as those described, could represent an improved therapeutic tool in the treatment of anxiety .
特性
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoflavone | |
CAS RN |
1218-80-0 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-bromoflavone exert its anxiolytic effects?
A1: 6-Bromoflavone exerts its anxiolytic effects by binding to central benzodiazepine receptors (BZR). [, ] Specifically, it acts as a full agonist at these receptors, meaning it elicits the same maximal biological response as the endogenous ligand. [] BZRs are a subclass of GABAA receptors, which mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to BZRs, 6-bromoflavone enhances the effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. []
Q2: What is the structural characterization of 6-bromoflavone?
A2: 6-Bromoflavone is a synthetic derivative of flavone, a naturally occurring flavonoid.
Q3: How does the structure of 6-bromoflavone influence its activity at benzodiazepine receptors?
A3: The position of the bromine atom on the flavone skeleton is crucial for the binding affinity of 6-bromoflavone to benzodiazepine receptors. [] Research indicates that the presence of the bromine atom at the 6-position of the flavone ring is essential for high-affinity binding to the BZR. [] Modifying the flavone structure, such as introducing different substituents or changing their positions, can significantly impact the compound's affinity for BZRs and, consequently, its anxiolytic activity. [] This structure-activity relationship highlights the importance of specific structural features for optimal interaction with the target receptor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





